FXIIa-IN-1

Coagulation cascade Factor XIIa inhibition Structure-activity relationship

Researchers often face confounding off-target effects when using non-selective coagulation inhibitors. FXIIa-IN-1 eliminates this variable as an orthosteric, highly selective FXIIa blocker. - Ki app 97.8 nM vs human FXIIa; no FXIa inhibition at 50 µM. - >1,500-fold selectivity over FXa/FXIa; 9.38-fold over thrombin. - Supplied as hydrochloride salt for enhanced aqueous solubility; ideal for aPTT assay calibration and antithrombotic target validation.

Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
Cat. No. B12394717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIIa-IN-1
Molecular FormulaC21H16N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=NC=C4)N)OC
InChIInChI=1S/C21H16N2O6/c1-26-17-9-12-8-15(21(25)29-16(12)10-18(17)27-2)20(24)28-13-3-4-14-11(7-13)5-6-23-19(14)22/h3-10H,1-2H3,(H2,22,23)
InChIKeyMRKFVLTUFONGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIIa-IN-1: Selective FXIIa Inhibitor


FXIIa-IN-1 (also designated as Compound 22 or XIIa-IN-1-IN-3) is a small-molecule, orthosteric inhibitor of activated coagulation Factor XII (FXIIa), a plasma serine protease that initiates the intrinsic coagulation pathway [1]. Identified through structure-activity relationship (SAR) studies of triazole-based compounds, FXIIa-IN-1 exhibits an apparent inhibition constant (Ki app) of 97.8 nM against human FXIIa, as determined by chromogenic substrate hydrolysis assays under physiological conditions [1]. Its molecular formula is C21H16N2O6 (molecular weight 392.36 g/mol), and it is commonly supplied as a hydrochloride salt (CAS 3052551-20-6) for enhanced aqueous solubility in research applications [1].

FXIIa-IN-1 Differentiation from Other FXIIa Inhibitors


The FXIIa inhibitor class encompasses molecules with widely divergent selectivity profiles against related coagulation proteases (thrombin, FXa, FXIa, etc.) and varying degrees of potency [1]. Direct substitution of one FXIIa inhibitor for another without empirical verification of selectivity and potency in the target assay system can lead to confounding off-target effects and irreproducible results [1]. FXIIa-IN-1 is differentiated from structurally related triazole-based analogs (e.g., Compound 8, Compound 21) and alternative FXIIa inhibitors by a specific combination of nanomolar potency against FXIIa, a quantified selectivity index over thrombin, and a lack of measurable inhibition of FXIa at concentrations up to 50 µM [1]. The sections below provide the quantitative evidence required for rational compound selection in antithrombotic research and coagulation assay development.

FXIIa-IN-1 Potency and Selectivity Profile


Enhanced FXIIa Inhibition vs. RA

FXIIa-IN-1 (Compound 22) inhibits human FXIIa with an IC50 of 32 ± 8 nM, representing a 3.4-fold improvement in potency over the previously reported FXIIa inhibitor RA (IC50 = 110 ± 10 nM) when evaluated under identical chromogenic substrate hydrolysis assay conditions (pH 7.4, 37°C) [1]. The enhanced potency of FXIIa-IN-1 is attributed to the incorporation of a para-fluoro substituent on the phenyl ring, which optimizes both size and lipophilicity for interactions within the FXIIa active site [1].

Coagulation cascade Factor XIIa inhibition Structure-activity relationship

Thrombin Selectivity vs. Compound 8

While both FXIIa-IN-1 (Compound 22) and the triazole analog Compound 8 inhibit FXIIa with nanomolar potency, they display markedly different activity against thrombin [1]. FXIIa-IN-1 inhibits thrombin with an IC50 of 0.30 µM, yielding a selectivity index (IC50,thrombin / IC50,FXIIa) of 9.38 [1]. In contrast, Compound 8 inhibits thrombin with an IC50 of 19 nM, a potency nearly equivalent to its inhibition of FXIIa (IC50 = 45 nM), resulting in a poor selectivity profile against this key coagulation protease [1].

Protease selectivity Coagulation factor profiling Thrombin inhibition

Negligible Factor Xa Inhibition

FXIIa-IN-1 demonstrates exceptionally low activity against Factor Xa (FXa), a critical component of the common coagulation pathway [1]. The compound exhibits an IC50 value >50 µM against FXa, corresponding to a selectivity index of >1,562 relative to its FXIIa IC50 of 32 nM [1]. This contrasts with other FXIIa inhibitors that may retain significant anti-FXa activity, thereby complicating the interpretation of anticoagulant efficacy in plasma-based clotting assays [1].

Factor Xa selectivity Coagulation cascade Serine protease inhibition

Negligible Factor XIa Inhibition

In contrast to some dual FXIIa/FXIa inhibitors, FXIIa-IN-1 displays no measurable inhibition of Factor XIa (FXIa) at concentrations up to 50 µM [1]. This is a key distinction from other compounds in the same triazole series, such as Compound 26, which acts as a dual inhibitor of both FXIIa and FXIa [1]. The selectivity window of FXIIa-IN-1 against FXIa exceeds 1,500-fold, ensuring that functional effects observed in experimental systems are mediated exclusively through FXIIa blockade [1].

Factor XIa Contact activation pathway Selectivity profiling

aPTT Prolongation in Human Plasma

In human plasma, FXIIa-IN-1 produces a concentration-dependent prolongation of the activated partial thromboplastin time (aPTT), a functional measure of intrinsic coagulation pathway activity [1]. Concentrations of FXIIa-IN-1 in the range of 25–75 µM were required to double the aPTT of human plasma, demonstrating functional anticoagulant efficacy in a physiologically relevant ex vivo system [1]. This effect is consistent with its mechanism of action as an FXIIa inhibitor, as aPTT is sensitive to disruptions in the contact activation pathway [1].

Anticoagulant activity aPTT assay Intrinsic coagulation pathway

Optimized Binding vs. Halogenated Analogs

Within the series of halogenated triazole analogs, FXIIa-IN-1 (para-fluoro substituent) demonstrates superior potency compared to analogs bearing para-chloro (Compound 19) or para-bromo (Compound 21) substituents [1]. The IC50 values for these analogs are 7.8 ± 0.5 µM (4-Cl) and 0.9 ± 0.1 µM (4-Br), respectively, compared to 32 ± 8 nM for FXIIa-IN-1 (4-F) [1]. This represents a 243-fold improvement in potency relative to the 4-Cl analog and a 28-fold improvement over the 4-Br analog, highlighting the critical role of the fluorine substituent in optimizing both size and lipophilicity for productive interactions with the FXIIa active site [1].

Structure-activity relationship Molecular docking Triazole inhibitors

FXIIa-IN-1 Research Applications


Contact Pathway Dissection in Thrombosis Models

FXIIa-IN-1 is optimally suited for studies requiring selective blockade of the intrinsic coagulation pathway without confounding inhibition of the common pathway (FXa) or amplification loop (thrombin, FXIa). Its >1,500-fold selectivity over FXa and FXIa, combined with a 9.38-fold selectivity over thrombin, ensures that any observed reduction in thrombus formation in in vivo or ex vivo models can be attributed specifically to FXIIa inhibition [1]. This makes it a valuable tool for validating FXIIa as a therapeutic target in venous thromboembolism, medical device-associated thrombosis, and inflammation-driven coagulation [1].

aPTT-Based Coagulation Assay Standardization

The concentration-dependent prolongation of aPTT by FXIIa-IN-1 (25–75 µM to double clotting time in human plasma) provides a functional benchmark for calibrating intrinsic pathway activity in clinical or research coagulation analyzers [1]. This property enables the compound to serve as a reference inhibitor for assay development, particularly in scenarios where heparin contamination or other anticoagulant interferences must be distinguished from true FXIIa-dependent clotting [1]. The defined selectivity profile ensures that observed aPTT changes are not due to off-target inhibition of thrombin or FXa.

Triazole-Based FXIIa Inhibitor SAR Benchmarking

FXIIa-IN-1, with its para-fluoro substituent, represents the optimized member of the triazole series, exhibiting a 243-fold potency advantage over the para-chloro analog (Compound 19) and a 28-fold advantage over the para-bromo analog (Compound 21) [1]. This quantitative SAR dataset positions FXIIa-IN-1 as the benchmark compound for evaluating novel FXIIa inhibitors or for investigating the structural determinants of FXIIa active site recognition [1]. Researchers developing next-generation FXIIa antagonists can utilize FXIIa-IN-1 as a positive control and comparator in head-to-head biochemical and cellular assays [1].

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